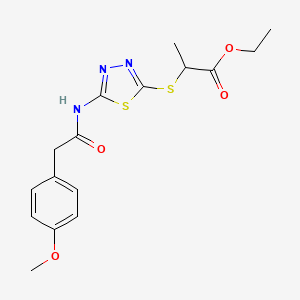
3-(1,3-Benzodioxol-5-yl)propanoyl chloride
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)propanoyl chloride is an organic compound belonging to the class of benzodioxoles. It is characterized by the presence of a benzodioxole ring attached to a propanoyl chloride group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)propanoyl chloride typically involves the reaction of 3-(1,3-Benzodioxol-5-yl)propanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
3-(1,3-Benzodioxol-5-yl)propanoic acid+SOCl2→3-(1,3-Benzodioxol-5-yl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzodioxol-5-yl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous or alcoholic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-yl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential anticancer properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. It can modify nucleophilic sites in biomolecules, leading to changes in their structure and function. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)propanoic acid
- 3-(1,3-Benzodioxol-5-yl)propionyl chloride
- 3-(1,3-Benzodioxol-5-yl)propanoylechloride
Uniqueness
3-(1,3-Benzodioxol-5-yl)propanoyl chloride is unique due to its specific reactivity as an acyl chloride, which allows it to participate in a wide range of chemical transformations. Its benzodioxole moiety also imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCVEYCIOVYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2814665.png)
![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)


![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814675.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)
![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)


